molecular formula C13H17N B13551102 4-Styrylpiperidine

4-Styrylpiperidine

Cat. No.: B13551102
M. Wt: 187.28 g/mol
InChI Key: IRWMAIFLKOUXOD-VOTSOKGWSA-N
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Description

4-Styrylpiperidine is an organic compound characterized by a piperidine ring substituted with a styryl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Styrylpiperidine typically involves the reaction of piperidine with styrene under specific conditions. One common method is the condensation reaction between piperidine and styrene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the styryl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted piperidine.

    Substitution: Alkyl-substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown activity as a monoamine oxidase inhibitor, making it a candidate for studying neurological disorders.

    Medicine: Due to its inhibitory effects on monoamine oxidase, it has potential therapeutic applications in treating conditions like depression and Parkinson’s disease.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Styrylpiperidine primarily involves the inhibition of monoamine oxidase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

    4-Styrylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    1-Propargyl-4-styrylpiperidine: A derivative with a propargyl group, showing selective inhibition of monoamine oxidase isoforms.

Uniqueness: 4-Styrylpiperidine is unique due to its specific binding affinity and selectivity towards monoamine oxidase enzymes. Its structural features allow for effective inhibition, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]piperidine

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7,13-14H,8-11H2/b7-6+

InChI Key

IRWMAIFLKOUXOD-VOTSOKGWSA-N

Isomeric SMILES

C1CNCCC1/C=C/C2=CC=CC=C2

Canonical SMILES

C1CNCCC1C=CC2=CC=CC=C2

Origin of Product

United States

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